Longdaysin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Longdaysin 是一种小分子,以其调节昼夜节律的能力而闻名。它是在旨在发现细胞昼夜节律的强效调节剂的高通量化学筛选过程中被发现的。 This compound 尤其以其能够以剂量依赖性方式延长昼夜节律周期而著称 。 该化合物已被证明会影响各种细胞和组织,包括小鼠的视交叉上核,这是控制行为节律的中心时钟 .

作用机制

Longdaysin 通过抑制特定的蛋白激酶发挥其作用,包括酪蛋白激酶 I δ、酪蛋白激酶 I α 和细胞外信号调节激酶 2。这些激酶在昼夜节律钟的调节中起着至关重要的作用。 通过抑制这些激酶,this compound 会破坏关键时钟蛋白的磷酸化和降解,从而导致昼夜节律周期的延长 .

准备方法

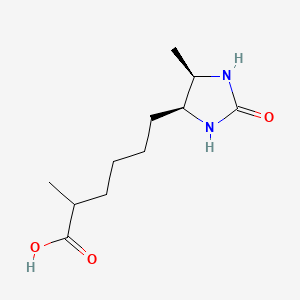

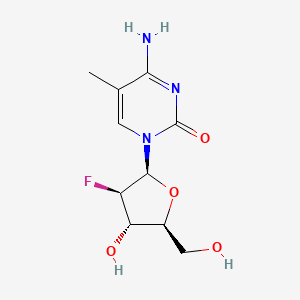

合成路线和反应条件: Longdaysin 的化学名称为 9-异丙基-N-(3-(三氟甲基)苄基)-9H-嘌呤-6-胺,可以通过一系列有机反应合成。 具体的反应条件,如温度、溶剂和催化剂,被优化以实现高收率和纯度 .

工业生产方法: 尽管工业生产方法的详细说明并不广泛,但 this compound 的工业规模合成可能涉及与实验室合成类似的步骤,但对可扩展性、成本效益和环境因素进行了优化 .

化学反应分析

反应类型: Longdaysin 主要由于存在反应性官能团而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 烷基卤化物和亲核试剂等试剂可用于在嘌呤环上引入或取代官能团。

氧化反应: 高锰酸钾或过氧化氢等氧化剂可用于氧化特定的官能团。

还原反应: 硼氢化钠或氢化铝锂等还原剂可用于还原官能团.

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以产生具有不同官能团的各种 this compound 衍生物,而氧化和还原反应可以改变现有基团的氧化态 .

科学研究应用

Longdaysin 在科学研究中具有广泛的应用,特别是在化学、生物学和医学领域:

化学: This compound 用作化学探针来研究昼夜节律的机制并识别参与昼夜节律钟的关键调节蛋白.

生物学: 它用于生物学研究以调查昼夜节律在各种生理过程中的作用,并探索昼夜节律紊乱对健康的影响.

医学: this compound 在治疗昼夜节律紊乱和相关疾病方面具有潜在的治疗应用。

工业: 在制药行业,this compound 用于药物发现和开发,以识别新的治疗靶点并开发治疗昼夜节律相关疾病的新疗法.

相似化合物的比较

Longdaysin 在同时抑制参与昼夜节律调节的多种激酶方面独一无二。类似的化合物包括:

酪蛋白激酶 I 抑制剂 VII: 另一种酪蛋白激酶 I 抑制剂,但具有不同的选择性和效力特征.

隐花色素激活剂 KL001: 一种通过稳定隐花色素蛋白来调节昼夜节律的化合物.

CHIR99021: 一种糖原合成酶激酶 3 抑制剂,它也会影响昼夜节律.

与这些化合物相比,this compound 同时靶向多种激酶的能力使其成为研究参与昼夜节律调节的复杂蛋白质网络的宝贵工具 .

属性

IUPAC Name |

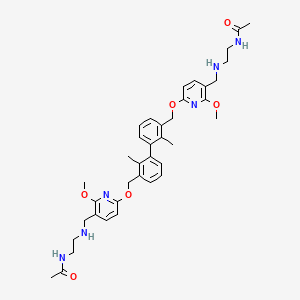

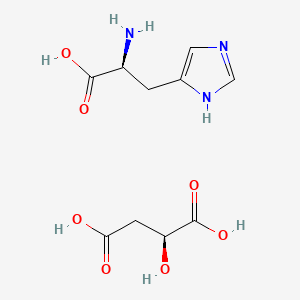

9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKSFCCYDQMSIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Longdaysin primarily targets and inhibits specific casein kinase 1 (CK1) isoforms, namely CK1δ and CK1ε [, , ]. These kinases play a crucial role in the Wnt/β-catenin signaling pathway, which is implicated in various cellular processes including cell proliferation, differentiation, and development. By inhibiting CK1δ/ε, this compound disrupts the phosphorylation of key components within the Wnt pathway such as LRP6 and DVL2, ultimately leading to reduced levels of active β-catenin []. This downregulation of β-catenin subsequently affects the expression of Wnt target genes like Axin2, DKK1, LEF1, and Survivin, which are involved in cell growth, survival, and stem cell maintenance []. In the context of circadian rhythms, this compound's inhibition of CKIα and CKIδ leads to a lengthening of the circadian period in both cellular and animal models [, , ].

A: The systematic IUPAC name for this compound is 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine. Its molecular formula is C19H19F3N6 and its molecular weight is 388.4 g/mol. Spectroscopic data, such as NMR and mass spectrometry, are available in the primary research literature for detailed structural confirmation [].

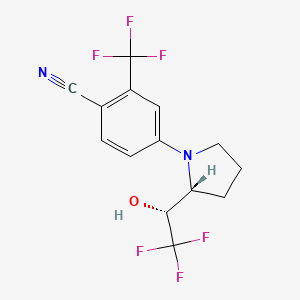

A: Research has shown that modifications to both the N9 and C2 positions of the this compound scaffold can impact its activity and potency, particularly its ability to inhibit CKIα and CKIδ []. For example, the development of the analog NCC007 through extensive structural modifications resulted in a compound with stronger period-lengthening effects in circadian rhythm assays compared to this compound []. This highlights the potential for further structural optimization to enhance specific activities of this compound derivatives.

A: In vitro studies have demonstrated that this compound inhibits colony formation, migration, invasion, and sphere formation of breast cancer cells []. It also exhibits antitumor activity in MDA-MB-231 breast cancer xenografts, where treatment with this compound suppressed tumor growth, aligning with its inhibition of Wnt/β-catenin signaling []. Furthermore, this compound has been shown to effectively lengthen the period of circadian rhythms in cultured human cells, mouse tissues, and living zebrafish []. These findings underscore the compound's potential as a tool for investigating both cancer and circadian biology.

ANone: While the provided research does not directly address resistance mechanisms specific to this compound, it's important to note that resistance can develop to any targeted therapy. Considering this compound's mechanism of action involves inhibiting specific kinases (CK1 isoforms), potential resistance mechanisms could involve mutations within the kinase binding site that reduce this compound's binding affinity, or upregulation of compensatory pathways that bypass the need for CK1 activity. Further research is necessary to fully elucidate any potential resistance mechanisms to this compound.

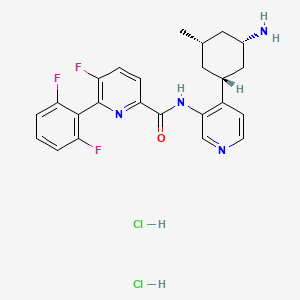

A: Researchers have successfully incorporated photoremovable protecting groups into the structure of this compound []. This modification allows for precise, light-inducible control over the release of the active compound, enabling targeted inhibition of CKI at specific times. This approach, known as photodosing, provides high temporal resolution in manipulating CKI activity and consequently, regulating the circadian period in cellular and animal models []. This development signifies a significant advancement in circadian biology research, offering a powerful tool for studying the intricacies of the circadian clock.

A: Research suggests that the circadian clock plays a significant role in early chondrogenesis, the process of cartilage formation [, ]. Studies utilizing limb bud-derived micromass cultures have shown that synchronized expression of core circadian clock genes correlates with enhanced cartilage matrix production and increased expression of chondrogenic markers such as SOX9, ACAN, and COL2A1 [, ]. Importantly, applying this compound, which disrupts the circadian rhythm, attenuates the stimulatory effects of mechanical load on chondrogenesis []. This finding suggests that a functional and synchronized circadian clock is crucial for optimal cartilage formation, and that this compound can be a valuable tool for dissecting the interplay between circadian rhythms and chondrogenesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)